molecular formula C19H21NO3S B2890935 (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one CAS No. 896835-71-5

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Cat. No. B2890935
CAS RN: 896835-71-5
M. Wt: 343.44
InChI Key: ONWSLHNYRNWKRD-YBEGLDIGSA-N
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Description

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Probe Development

One significant application of compounds similar to (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is in the development of PET (Positron Emission Tomography) probes. For instance, a related compound, (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, has been synthesized as a potential PET probe for imaging the enzyme PIM1, a proviral integration site in moloney murine leukemia virus kinase 1 inhibitor (Gao et al., 2013).

β-Amyloid Aggregation Inhibition

Compounds in the benzofuran class, like the one , have also been explored for their potential in inhibiting β-amyloid aggregation. This is particularly relevant in the context of Alzheimer’s disease research. For example, a study synthesized 5-Methyl-3-p-toluoyl-2-[4-(3-diethylaminopropoxy)phenyl]benzofuran, another β-amyloid aggregation inhibitor (Choi et al., 2004).

Photorelease Studies

The photorelease of HCl from related compounds such as o-methylphenacyl chloride has been studied. These studies help understand the photochemical behavior of benzofuran derivatives, which can have implications in photochemical synthesis and phototherapy applications (Pelliccioli et al., 2001).

Electron Transport Layer Engineering

In the field of organic solar cells, benzofuran derivatives have been used to enhance electron transport layers. This is crucial in improving the efficiency of organic solar cells. A study comparing different electron transport layers in poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b′]dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thio-phene-)-2-carb-oxylate-2-6-diyl)] solar cells demonstrates this application (Borse et al., 2018).

Zeolite Deactivation Studies

In catalysis, understanding the deactivation of zeolite catalysts during processes like methanol conversion is crucial. Benzofuran derivatives are involved in these studies to elucidate the mechanisms of pore filling and deactivation (Schulz, 2010).

Spectral and Electrochemical Properties

Research into the spectral and electrochemical properties of compounds like benzofuran derivatives has implications in fields like materials science and photonics. One study focused on the photoluminescent properties of various stereoisomers, important for understanding light-emitting materials (Lapkowski et al., 2006).

properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-4-20(5-2)11-14-15(21)7-6-13-18(22)16(23-19(13)14)10-17-12(3)8-9-24-17/h6-10,21H,4-5,11H2,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWSLHNYRNWKRD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=CS3)C)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CS3)C)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

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